3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a fluorinated bicyclic compound that has garnered significant interest in the field of medicinal chemistry. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the [2+2] cycloaddition of suitable precursors. One efficient method involves the photochemical [2+2] cycloaddition of alkenes with difluorocyclopropenes under blue LED irradiation, using an iridium photoredox catalyst . This method provides good yields and high diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. The use of continuous flow reactors can enhance the efficiency and scalability of the reaction, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with functional groups like amines or thiols.
Scientific Research Applications
3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and specialty materials
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric sites .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but lack the trifluoromethyl group.
Difluoromethylated analogs: Compounds with difluoromethyl groups instead of trifluoromethyl groups.
Uniqueness
The presence of the trifluoromethyl group in 3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, distinguishing it from its analogs .
Properties
IUPAC Name |
3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O3/c8-7(9,10)4-3-1-6(2-3,13-4)5(11)12/h3-4H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMMIYMMUKHONY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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